2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole rings, potentially breaking them down into simpler sulfur-containing compounds.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: is similar to other thiadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and thiadiazole moieties.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS3/c1-7-17-18-12(22-7)15-10(20)6-21-13-16-11(19-23-13)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJKGCZFKBYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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